molecular formula C14H14ClNO2 B12587846 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- CAS No. 557102-67-7

1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-

Cat. No.: B12587846
CAS No.: 557102-67-7
M. Wt: 263.72 g/mol
InChI Key: KJOLUWFZVPAIBN-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methyl(1-methylethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted naphthoquinones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to interact with cellular proteins and enzymes also contributes to its biological activities.

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- can be compared with other naphthoquinone derivatives, such as:

    1,4-Naphthalenedione, 2-amino-3-chloro-: This compound has an amino group instead of the methyl(1-methylethyl)amino group, leading to different chemical and biological properties.

    1,4-Naphthalenedione, 2-chloro-3-methyl-: The presence of a methyl group instead of the methyl(1-methylethyl)amino group results in distinct reactivity and applications.

    1,4-Naphthalenedione, 2-chloro-3-[(4-methyl-1-piperazinyl)amino]-:

The uniqueness of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- lies in its specific substituent groups, which confer unique chemical reactivity and biological activities compared to other similar compounds.

Properties

CAS No.

557102-67-7

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-3-[methyl(propan-2-yl)amino]naphthalene-1,4-dione

InChI

InChI=1S/C14H14ClNO2/c1-8(2)16(3)12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8H,1-3H3

InChI Key

KJOLUWFZVPAIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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